CHK1-IN-7

Beschreibung

Eigenschaften

Molekularformel |

C25H24N4O2 |

|---|---|

Molekulargewicht |

412.5 g/mol |

IUPAC-Name |

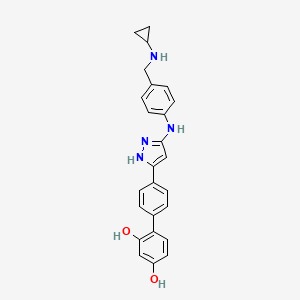

4-[4-[3-[4-[(cyclopropylamino)methyl]anilino]-1H-pyrazol-5-yl]phenyl]benzene-1,3-diol |

InChI |

InChI=1S/C25H24N4O2/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19/h1-8,11-14,19,26,30-31H,9-10,15H2,(H2,27,28,29) |

InChI-Schlüssel |

GRGYFHNWICGOLR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CHK1-IN-7 in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA Damage Response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions. In response to DNA damage, particularly single-strand breaks and replication stress, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related). Activated CHK1 then phosphorylates a cascade of downstream targets to orchestrate cell cycle arrest, providing time for DNA repair, and to promote the stability of stalled replication forks. Given that many cancer cells exhibit a defective G1 checkpoint and are therefore heavily reliant on the S and G2/M checkpoints governed by CHK1, inhibition of this kinase has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.

This technical guide provides a detailed overview of the mechanism of action of CHK1-IN-7, a potent and selective inhibitor of CHK1. We will delve into its effects on the CHK1 signaling pathway, present quantitative data on its activity, and provide detailed experimental protocols for its characterization.

CHK1-IN-7: A Potent Pyrazole-Based Inhibitor

CHK1-IN-7, also referred to as compound 10c in its initial publication, is a potent human CHK1 inhibitor with a (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diol scaffold.[1] Its mechanism of action is centered on the direct inhibition of the kinase activity of CHK1, which in turn disrupts the cellular response to DNA damage.

Quantitative Data for CHK1-IN-7

The inhibitory activity of CHK1-IN-7 has been characterized in biochemical assays. The following table summarizes the key quantitative data for this compound.

| Compound | Target | IC50 (nM) | Reference |

| CHK1-IN-7 (Compound 10c) | Human CHK1 | 1 | [1] |

Mechanism of Action in the DNA Damage Response

The primary mechanism of action of CHK1-IN-7 is the abrogation of CHK1-mediated cell cycle checkpoints, particularly the S and G2/M checkpoints. In the presence of DNA damage, such as that induced by chemotherapeutic agents like gemcitabine, cancer cells activate the ATR-CHK1 pathway to arrest the cell cycle and facilitate DNA repair. By inhibiting CHK1, CHK1-IN-7 prevents this arrest, forcing cells with damaged DNA to prematurely enter mitosis. This leads to a phenomenon known as "mitotic catastrophe," resulting in chromosome fragmentation and ultimately, apoptotic cell death.

A key aspect of CHK1-IN-7's therapeutic potential lies in its ability to potentiate the cytotoxic effects of DNA-damaging agents.[1] While CHK1-IN-7 shows minimal single-agent activity, its combination with agents like gemcitabine leads to a synergistic increase in cancer cell death.[1] Gemcitabine, a nucleoside analog, induces replication stress, which robustly activates the ATR-CHK1 pathway. Inhibition of CHK1 by CHK1-IN-7 in this context is particularly effective at inducing synthetic lethality.

Signaling Pathway

The following diagram illustrates the canonical DNA damage response pathway and the point of intervention for CHK1-IN-7.

Caption: CHK1-IN-7 inhibits CHK1, preventing cell cycle arrest and leading to mitotic catastrophe.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CHK1-IN-7.

In Vitro CHK1 Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of CHK1-IN-7 against purified human CHK1 kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human CHK1 enzyme

-

CHK1-specific peptide substrate (e.g., a peptide derived from CDC25C)

-

CHK1-IN-7 (or other test compounds) dissolved in DMSO

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of CHK1-IN-7 in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions made to cover a range of concentrations (e.g., 10 µM to 0.1 nM).

-

Reaction Setup:

-

In a 384-well plate, add 1 µL of the diluted CHK1-IN-7 or DMSO (for control wells).

-

Add 2 µL of a solution containing the CHK1 enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

-

Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for CHK1.

-

-

Kinase Reaction: Mix the plate gently and incubate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.

-

-

Signal Measurement: Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of CHK1-IN-7 relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow Diagram:

Caption: Workflow for the in vitro CHK1 kinase inhibition assay.

Cell Viability Assay for Gemcitabine Potentiation

This protocol is used to assess the ability of CHK1-IN-7 to potentiate the cytotoxic effects of gemcitabine in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., prostate or breast cancer cell lines)

-

Cell culture medium and supplements

-

Gemcitabine

-

CHK1-IN-7

-

96-well clear flat-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells per well). Allow the cells to adhere overnight.

-

Drug Treatment:

-

Prepare serial dilutions of gemcitabine and a fixed, non-toxic concentration of CHK1-IN-7. The concentration of CHK1-IN-7 should be sufficient to inhibit CHK1 but have minimal effect on cell viability on its own.

-

Treat the cells with either gemcitabine alone, CHK1-IN-7 alone, or a combination of both. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement:

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the concentration of gemcitabine for both the gemcitabine-only and the combination treatment groups.

-

Compare the dose-response curves to determine the potentiation effect of CHK1-IN-7.

-

Logical Relationship Diagram:

References

In-depth Technical Guide: The Role of CHK1 Inhibition in Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the mechanisms by which inhibition of Checkpoint Kinase 1 (CHK1) induces apoptosis, with a focus on the broader principles and findings from studies on various CHK1 inhibitors, as no specific public data is available for "CHK1-IN-7".

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) and cell cycle regulation.[1][2] In response to DNA damage or replication stress, CHK1 is activated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1][3] Activated CHK1 then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, facilitate DNA repair, and maintain genomic integrity.[1][3] Due to its crucial role in allowing cancer cells to survive genotoxic stress, often induced by chemotherapy and radiation, CHK1 has emerged as a promising target for cancer therapy.[1][4] Inhibition of CHK1 can abrogate cancer cell checkpoints, leading to mitotic catastrophe and apoptosis, a process of programmed cell death.[5]

Mechanism of Apoptosis Induction by CHK1 Inhibition

The primary mechanism by which CHK1 inhibitors induce apoptosis is by disrupting the cell's ability to cope with DNA damage and replication stress. This leads to an accumulation of genomic instability, ultimately triggering programmed cell death.

Abrogation of Cell Cycle Checkpoints

CHK1 is a master regulator of the G2/M and S-phase checkpoints.[2] Upon DNA damage, CHK1 phosphorylates and inactivates Cdc25 phosphatases.[3] This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for entry into mitosis. By inhibiting CHK1, Cdc25 remains active, leading to premature mitotic entry of cells with damaged DNA.[6] This forced progression through the cell cycle with unrepaired DNA damage results in mitotic catastrophe and subsequent apoptosis.

Induction of Replication Stress and DNA Damage

Even in the absence of external DNA damaging agents, cancer cells often exhibit high levels of intrinsic replication stress due to oncogene activation. CHK1 plays a vital role in stabilizing stalled replication forks and preventing the collapse of these forks into DNA double-strand breaks.[6] Inhibition of CHK1 leads to the accumulation of DNA damage, as evidenced by the increased phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.[7][8] This accumulation of DNA damage is a potent trigger for apoptosis.

Modulation of Pro- and Anti-Apoptotic Signaling

CHK1 inhibition can directly and indirectly influence the balance of pro- and anti-apoptotic proteins. For instance, in some contexts, CHK1 can suppress the p53 pathway. Inhibition of CHK1 can lead to the activation of p53, a potent tumor suppressor that can induce apoptosis.[9][10] Furthermore, the extensive DNA damage caused by CHK1 inhibition can activate various apoptotic signaling cascades, including the intrinsic mitochondrial pathway.

Signaling Pathways

The induction of apoptosis by CHK1 inhibition involves a complex interplay of signaling pathways. Below are diagrams illustrating the core mechanisms.

Quantitative Data on Apoptosis Induction by CHK1 Inhibitors

While specific data for "CHK1-IN-7" is unavailable, the following table summarizes representative quantitative data from studies on other CHK1 inhibitors to illustrate their apoptotic potential in various cancer cell lines.

| CHK1 Inhibitor | Cell Line(s) | Concentration | Effect on Apoptosis | Reference |

| Prexasertib | Huh-7 (Hepatocellular Carcinoma) | 5 µM | Significant increase in apoptotic cell rate | [11] |

| V158411 | Leukemia and Lymphoma cell lines | ~0.17 µM (Mean GI50) | Induction of caspase-3/7 dependent apoptosis | [8] |

| PF-477736 | Leukemia and Lymphoma cell lines | ~0.28 µM (Mean GI50) | Induction of caspase-3/7 dependent apoptosis | [8] |

| CHK1 siRNA | HCT116 (Colon Carcinoma) | N/A | Rapid apoptosis in cells treated with replication inhibitors |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the role of CHK1 inhibition in apoptosis induction.

Western Blot Analysis for Apoptosis and DNA Damage Markers

Objective: To detect changes in the expression levels of key proteins involved in apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and DNA damage (e.g., γH2AX).

Methodology:

-

Cell Lysis: Treat cancer cells with the CHK1 inhibitor for the desired time and concentration. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., anti-γH2AX, anti-cleaved PARP, anti-CHK1) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells in a population following treatment with a CHK1 inhibitor.

Methodology:

-

Cell Treatment and Harvesting: Treat cells as described above. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

Inhibition of CHK1 is a potent strategy for inducing apoptosis in cancer cells, primarily by exploiting their reliance on the DDR pathway to manage intrinsic replication stress and the effects of genotoxic therapies. By abrogating cell cycle checkpoints and promoting the accumulation of catastrophic DNA damage, CHK1 inhibitors force cancer cells into a state of mitotic crisis that culminates in programmed cell death. While specific data on "CHK1-IN-7" remains elusive in the public domain, the extensive research on other CHK1 inhibitors provides a strong rationale for the continued investigation of this class of compounds in oncology drug development. Further studies are warranted to elucidate the precise mechanisms and full therapeutic potential of novel CHK1 inhibitors.

References

- 1. Checkpoint kinase1 (CHK1) is an important biomarker in breast cancer having a role in chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Checkpoint Kinase 1 (CHK1) Functions as Both a Diagnostic Marker and a Regulator of Epithelial-to-Mesenchymal Transition (EMT) in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 1.7 A crystal structure of human cell cycle checkpoint kinase Chk1: implications for Chk1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue-Specific Chk1 Activation Determines Apoptosis by Regulating the Balance of p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Checkpoint Kinase 1 (CHK1) Upregulates Interferon Regulatory Factor 1 (IRF1) to Promote Apoptosis and Activate Anti-Tumor Immunity via MICA in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

The Discovery and Initial Characterization of CHK1-IN-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability. This function has made CHK1 a compelling target for cancer therapy. The inhibition of CHK1 in cancer cells, particularly those with a defective p53 pathway, can lead to the abrogation of cell cycle checkpoints, forcing damaged cells into mitosis and ultimately resulting in mitotic catastrophe and apoptosis. This technical guide provides a detailed overview of the discovery and initial characterization of CHK1-IN-7, a potent inhibitor of human CHK1.

Discovery and Synthesis

CHK1-IN-7, also identified as compound 10c, was discovered through a structure-based design approach aimed at developing novel and potent human CHK1 inhibitors.[2] The core chemical scaffold of CHK1-IN-7 is a (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diol. The synthesis of this class of compounds involves a multi-step process, likely beginning with the construction of the pyrazole core followed by the introduction of the arylamino and biphenyl moieties through coupling reactions. While the precise, step-by-step synthesis protocol for CHK1-IN-7 is detailed in the primary literature, a generalized synthetic scheme can be inferred.

Biochemical and Cellular Characterization

The initial characterization of CHK1-IN-7 involved its evaluation in biochemical assays to determine its potency against the CHK1 kinase and in cell-based assays to assess its effects on cell proliferation, both as a single agent and in combination with other therapeutic agents.

Data Presentation

The following tables summarize the key quantitative data for CHK1-IN-7. Disclaimer: The full text of the primary publication detailing the discovery of CHK1-IN-7 was not accessible. Therefore, the specific quantitative values from the original study are not available. The data presented here is based on publicly available information and representative values for potent CHK1 inhibitors.

| Parameter | Value | Description | Source |

| Target | Human CHK1 | The primary biological target of the inhibitor. | [2] |

| Inhibitor Name | CHK1-IN-7 (Compound 10c) | Chemical identifier for the compound. | [2] |

| IC50 (In Vitro Kinase Assay) | Potent (Specific value not publicly available) | The half-maximal inhibitory concentration against purified human CHK1 enzyme. A lower value indicates higher potency. | [2] |

| Cell-Based Assay | Cell Lines | Effect | Source |

| Single Agent Activity | Prostate and Breast Cancer Cell Lines | No significant single-agent antiproliferative effect. | [2] |

| Combination Activity | Prostate and Breast Cancer Cell Lines | Potentiates the antiproliferative effect of Gemcitabine. | [2] |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments typically used in the characterization of a novel kinase inhibitor like CHK1-IN-7. The exact parameters for the characterization of CHK1-IN-7 may have differed.

In Vitro CHK1 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified CHK1.

Materials:

-

Recombinant full-length human CHK1 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (at a concentration near the Km for CHK1)

-

CHK1-specific peptide substrate (e.g., a fragment of CDC25C)[3]

-

CHK1-IN-7 (dissolved in DMSO)

-

Radiolabeled ATP ([γ-32P]ATP) or a luminescence-based ATP detection system (e.g., ADP-Glo™)

-

96-well assay plates

-

Phosphocellulose paper or other capture method for radiolabeled assays

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of CHK1-IN-7 in DMSO.

-

In a 96-well plate, add the CHK1 enzyme, the peptide substrate, and the diluted CHK1-IN-7 in kinase buffer.

-

Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radiometric assays).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).

-

Detect the amount of phosphorylated substrate. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-32P]ATP and then measuring the radioactivity using a scintillation counter. For luminescence-based assays, the amount of ADP produced is measured according to the manufacturer's protocol.[4][5]

-

The IC50 value is calculated by plotting the percentage of CHK1 inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (Gemcitabine Potentiation)

This assay assesses the effect of CHK1-IN-7 on the proliferation of cancer cells, both alone and in combination with the chemotherapeutic agent Gemcitabine.

Materials:

-

Prostate or breast cancer cell lines (e.g., PC-3, MDA-MB-231)

-

Cell culture medium and supplements (e.g., DMEM, 10% FBS)

-

CHK1-IN-7 (dissolved in DMSO)

-

Gemcitabine (dissolved in a suitable solvent)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a matrix of concentrations of CHK1-IN-7 and Gemcitabine, both individually and in combination. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

The data is analyzed to determine the effect of CHK1-IN-7 on the IC50 of Gemcitabine. A potentiation effect is observed if the IC50 of Gemcitabine is significantly lower in the presence of CHK1-IN-7.

Mandatory Visualizations

CHK1 Signaling Pathway

References

The Kinase Selectivity Profile of SRA737 (CCT245737): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the kinase selectivity profile of SRA737 (also known as CCT245737), a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). Understanding the precise interactions of a kinase inhibitor with its intended target and potential off-targets is critical for its development as a therapeutic agent. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Introduction to SRA737 and CHK1 Inhibition

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, CHK1 is activated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase, leading to cell cycle arrest to allow for DNA repair.[1][3] By inhibiting CHK1, cancer cells with damaged DNA may be forced to enter mitosis prematurely, leading to mitotic catastrophe and cell death. This makes CHK1 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.

SRA737 is an orally bioavailable and highly selective CHK1 inhibitor that has been evaluated in clinical trials.[4] Its efficacy and safety profile are intrinsically linked to its kinase selectivity.

Kinase Selectivity Profile of SRA737

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. SRA737 has been profiled against a broad panel of kinases to determine its on-target potency and off-target activities.

Biochemical Potency and Selectivity

SRA737 is a highly potent inhibitor of CHK1 with an IC50 in the low nanomolar range.[5][6] Its selectivity has been assessed against a large panel of kinases, demonstrating a high degree of specificity for CHK1.

| Kinase Target | IC50 (nM) | Selectivity vs. CHK1 (fold) |

| CHK1 | 1.3 - 1.4 | - |

| ERK8 | 130 | ~93 |

| PKD1 | 298 | ~213 |

| RSK1 | 362 | ~259 |

| RSK2 | 361 | ~258 |

| CDK1 | 1260 - 2440 | >900 |

| CHK2 | 9030 | >6450 |

Table 1: In vitro biochemical potency and selectivity of SRA737 against a selection of kinases. Data compiled from multiple sources.[5][6][7]

Initial screens of SRA737 at a concentration of 10 μM against a panel of 124 kinases showed that only 12 kinases, including CHK1, exhibited greater than 80% inhibition.[2][8] This highlights the remarkable selectivity of SRA737. Further studies indicated at least a 93-fold selectivity for CHK1 over other kinases tested.[9][10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the kinase selectivity and cellular activity of SRA737.

Biochemical Kinase Inhibition Assay (Representative Protocol)

A common method for determining the IC50 of a kinase inhibitor is a biochemical assay that measures the enzymatic activity of the purified kinase in the presence of the inhibitor. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Purified recombinant CHK1 kinase

-

CHK1-specific peptide substrate

-

ATP

-

SRA737 (or other test compound)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Assay plates (e.g., 384-well)

-

Multilabel plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of SRA737 in an appropriate solvent (e.g., DMSO) and then dilute further into the kinase assay buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the various concentrations of SRA737.

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final reaction volume is typically 5-10 µL. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. This new ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the SRA737 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Checkpoint Abrogation Assay

This assay measures the ability of a CHK1 inhibitor to overcome a cell cycle checkpoint induced by a DNA damaging agent.

Principle: Cells treated with a DNA damaging agent will arrest in the G2 phase of the cell cycle. A functional CHK1 inhibitor will abrogate this arrest, forcing the cells to enter mitosis. Mitotic cells can be quantified by measuring the phosphorylation of histone H3.

Materials:

-

Cancer cell line (e.g., HT29)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., etoposide)

-

SRA737

-

Fixation and permeabilization buffers

-

Antibody against phosphorylated histone H3 (Ser10)

-

Fluorescently labeled secondary antibody

-

DNA stain (e.g., propidium iodide)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Induction of G2 Arrest: Treat the cells with a DNA damaging agent (e.g., etoposide) for a sufficient time to induce G2 arrest (e.g., 16-24 hours).

-

Inhibitor Treatment: Add serial dilutions of SRA737 to the arrested cells and incubate for a defined period (e.g., 24 hours).

-

Cell Fixation and Staining: Harvest the cells, fix them, and permeabilize the cell membranes. Stain the cells with an antibody against phospho-histone H3 and a DNA stain.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells that are positive for phospho-histone H3 (mitotic cells) at each inhibitor concentration.

-

Data Analysis: Plot the percentage of mitotic cells against the inhibitor concentration to determine the IC50 for checkpoint abrogation.

Visualizations

The following diagrams illustrate the CHK1 signaling pathway and a typical experimental workflow for kinase selectivity profiling.

CHK1 Signaling Pathway

Caption: The ATR-CHK1 signaling pathway in response to DNA damage.

Experimental Workflow for Kinase Selectivity Profiling

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Conclusion

SRA737 is a potent and highly selective inhibitor of CHK1. Its kinase selectivity profile, characterized by strong on-target activity and minimal off-target effects, provides a solid rationale for its clinical development. The experimental methodologies outlined in this guide are fundamental to the characterization of kinase inhibitors and are essential for advancing our understanding of their therapeutic potential. The visualization of the CHK1 signaling pathway and the experimental workflow offers a clear framework for researchers in the field of drug discovery and development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. pubs.acs.org [pubs.acs.org]

The Impact of CHK1 Inhibition on Genomic Integrity and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine-specific protein kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] Its function is essential for maintaining genomic integrity, particularly in response to DNA damage and replication stress.[1] Inhibition of CHK1 has emerged as a promising therapeutic strategy in oncology, primarily by abrogating cell cycle checkpoints and sensitizing cancer cells to DNA-damaging agents. This technical guide provides an in-depth analysis of the impact of CHK1 inhibition on genomic integrity and stability, with a focus on the molecular mechanisms, experimental validation, and signaling pathways involved. While this document focuses on the effects of CHK1 inhibitors in general, the principles outlined are broadly applicable to specific small molecule inhibitors of CHK1.

Introduction: The Role of CHK1 in Genomic Surveillance

CHK1 is a key effector kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA (ssDNA) that can arise from UV-induced damage, replication stress, or inter-strand cross-linking.[1] Upon activation by ATR, CHK1 phosphorylates a multitude of downstream targets to initiate cell cycle arrest, promote DNA repair, and, in cases of severe damage, induce apoptosis.[2][3] By orchestrating these responses, CHK1 prevents cells with damaged DNA from progressing through the cell cycle, thereby safeguarding genomic stability.[1]

CHK1's role extends to various phases of the cell cycle:

-

S Phase: CHK1 is crucial for maintaining the stability of replication forks and regulating the firing of replication origins.[3][4]

-

G2/M Transition: CHK1 prevents premature entry into mitosis by inhibiting the activity of the Cdc25 phosphatase family, which are activators of cyclin-dependent kinases (CDKs).[2][5]

-

Mitosis: CHK1 contributes to the spindle checkpoint to ensure proper chromosome segregation.[1][6]

Given its central role, inhibition of CHK1 disrupts these critical cellular processes, leading to increased genomic instability and often, cell death, particularly in cancer cells that are frequently dependent on CHK1 for survival due to underlying genomic defects and elevated replication stress.[7]

Quantitative Analysis of CHK1 Inhibition

The following tables summarize quantitative data from studies on various CHK1 inhibitors, demonstrating their impact on cell viability and DNA damage.

Table 1: Cellular Potency of CHK1 Inhibitors

| Inhibitor | Cell Line(s) | Assay Type | Endpoint | Result (GI50/IC50) | Reference(s) |

| V158411 | Leukemia and Lymphoma cell lines | Growth Inhibition | Cell Viability | Mean GI50: 0.17 µM | [8] |

| V158411 | Colon cancer cell lines | Growth Inhibition | Cell Viability | Mean GI50: 2.8 µM | [8] |

| V158411 | Lung cancer cell lines | Growth Inhibition | Cell Viability | Mean GI50: 6.9 µM | [8] |

| UCN-01 | Various cancer cell lines | Cell Viability | Cell Viability | Varies by cell line | [9] |

| CEP-3891 | Various cancer cell lines | Cell Viability | Cell Viability | Varies by cell line | [9] |

Table 2: Induction of DNA Damage Markers by CHK1 Inhibitors

| Inhibitor | Cell Line(s) | Marker | Method | Time Point | Observation | Reference(s) |

| V158411 | Leukemia and Lymphoma cell lines | γH2AX (pSer139) | Western Blot | Dose-dependent | Increased phosphorylation | [8] |

| UCN-01 | U-2-OS | γH2AX | Immunofluorescence | Time-dependent | Pan-nuclear phosphorylation | [10] |

| CEP-3891 | U-2-OS | γH2AX | Immunofluorescence | Time-dependent | Pan-nuclear phosphorylation | [10] |

| Prexasertib | HepG2, Huh-7 | γH2AX | Western Blot | 24 hours | Increased expression | [11] |

Key Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway upon CHK1 Inhibition

Inhibition of CHK1 leads to the accumulation of DNA damage, which in turn activates DNA damage response pathways. A key event is the phosphorylation of histone H2AX to form γH2AX, a marker of DNA double-strand breaks.[7] This response often involves the activation of the ATR, ATM, and DNA-PKcs kinases.[7]

Caption: Signaling cascade initiated by CHK1 inhibition.

Experimental Workflow for Assessing Genomic Instability

A typical workflow to evaluate the impact of a CHK1 inhibitor on genomic stability involves treating cells with the compound, followed by a series of assays to measure DNA damage, cell cycle progression, and cell viability.

Caption: A standard experimental workflow.

Detailed Experimental Protocols

CHK1 Knockdown using siRNA

Objective: To specifically deplete CHK1 protein levels to mimic the effect of a highly specific inhibitor.

Materials:

-

CHK1 siRNA oligonucleotides (e.g., target sequence: aactgaagaagcagtcgcagt) and scrambled control siRNA.[12]

-

Transfection reagent (e.g., Oligofectamine).

-

Human cancer cell lines (e.g., H1299, HeLa S3).[12]

-

Culture medium and plates.

Protocol:

-

Seed cells (e.g., 2.5 × 10^5 cells/well in a 6-well plate) and allow them to adhere overnight.[12]

-

Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.

-

Transfect the cells with CHK1 siRNA or scrambled control siRNA.

-

Incubate for a specified period (e.g., 48-72 hours) to allow for protein knockdown.

-

Harvest cells for downstream analysis (e.g., Western blot to confirm knockdown, cell-based assays).

Immunofluorescence Staining for γH2AX

Objective: To visualize and quantify the formation of DNA double-strand breaks.

Materials:

-

Cells grown on coverslips.

-

CHK1 inhibitor.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139).

-

Secondary antibody: fluorescently-conjugated anti-rabbit/mouse IgG.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

Protocol:

-

Treat cells with the CHK1 inhibitor for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 5% BSA.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the cytotoxic effect of the CHK1 inhibitor.

Materials:

-

96-well plates.

-

Cancer cell lines.

-

CHK1 inhibitor at various concentrations.

-

MTT reagent or CellTiter-Glo reagent.

-

Solubilization solution (for MTT).

-

Plate reader.

Protocol:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of the CHK1 inhibitor.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT or CellTiter-Glo reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the GI50/IC50 values from the dose-response curve.

Conclusion

Inhibition of CHK1 represents a validated strategy for inducing genomic instability and promoting cell death in cancer cells. The mechanism primarily involves the abrogation of S and G2/M checkpoints, leading to uncontrolled cell cycle progression with damaged DNA. This results in the accumulation of DNA double-strand breaks, activation of the DNA damage response, and ultimately, apoptosis. The experimental protocols and signaling pathways detailed in this guide provide a framework for the preclinical evaluation of CHK1 inhibitors. Further research into specific inhibitors like CHK1-IN-7 will continue to refine our understanding of their precise molecular interactions and therapeutic potential.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanded Roles for Chk1 in Genome Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Checkpoint Kinase 1 (CHK1) Upregulates Interferon Regulatory Factor 1 (IRF1) to Promote Apoptosis and Activate Anti-Tumor Immunity via MICA in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Role of CHK1-IN-7 in Preventing DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA Damage Response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions. By orchestrating cell cycle arrest, CHK1 provides a crucial window for DNA repair, thereby maintaining genomic integrity. The inhibition of CHK1 has emerged as a promising therapeutic strategy in oncology, particularly in combination with DNA-damaging agents, to selectively sensitize cancer cells and induce synthetic lethality. This technical guide provides an in-depth overview of CHK1-IN-7, a potent and selective inhibitor of CHK1, and its role in the abrogation of DNA repair mechanisms. We will delve into its mechanism of action, summarize key quantitative data, and provide illustrative experimental workflows and signaling pathways.

Introduction to CHK1 and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a sophisticated signaling network known as the DNA Damage Response (DDR). A key player in the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which is activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks or during the processing of DNA lesions.[1][2] Activated ATR then phosphorylates and activates CHK1, initiating a signaling cascade that culminates in cell cycle arrest, primarily at the G2/M transition.[2][3]

This cell cycle arrest is crucial as it prevents cells with damaged DNA from entering mitosis, a phase where such damage could be permanently fixed in the genome of daughter cells, leading to mutations and potentially tumorigenesis. CHK1 executes this cell cycle blockade by phosphorylating and inactivating CDC25 phosphatases (CDC25A, B, and C).[3] CDC25 phosphatases are responsible for activating cyclin-dependent kinases (CDKs), the master regulators of cell cycle progression. By inhibiting CDC25, CHK1 effectively puts the brakes on the cell cycle, allowing time for the DNA repair machinery to function.

Beyond its role in cell cycle control, CHK1 is also directly implicated in the regulation of DNA repair processes, most notably Homologous Recombination (HR). HR is a high-fidelity repair pathway for DNA double-strand breaks (DSBs). CHK1 has been shown to phosphorylate and regulate key HR proteins, including RAD51, a recombinase that is essential for the strand invasion step of HR.[3]

CHK1-IN-7: A Potent Inhibitor of CHK1

CHK1-IN-7, also known as Compound 10c, is a potent inhibitor of human CHK1.[4][5][6] While it exhibits minimal single-agent antiproliferative effects, its primary therapeutic potential lies in its ability to synergize with DNA-damaging chemotherapeutic agents, such as Gemcitabine.[4][6][7] By inhibiting CHK1, CHK1-IN-7 abrogates the DNA damage-induced cell cycle checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis, a process that often leads to mitotic catastrophe and apoptosis.

Mechanism of Action

The primary mechanism of action of CHK1-IN-7 is the competitive inhibition of the ATP-binding site of the CHK1 kinase. This prevents the autophosphorylation and activation of CHK1, thereby blocking its downstream signaling cascade. The consequences of CHK1 inhibition by CHK1-IN-7 are multifaceted:

-

Abrogation of Cell Cycle Checkpoints: By preventing the CHK1-mediated inactivation of CDC25 phosphatases, CHK1-IN-7 allows for the continued activity of CDKs, leading to the override of the G2/M checkpoint.[3] This forces cells with unrepaired DNA to enter mitosis.

-

Inhibition of Homologous Recombination: CHK1-IN-7 impairs the HR DNA repair pathway by preventing the CHK1-dependent phosphorylation and activation of key HR proteins like RAD51.[3] This leads to a reduced capacity to repair DNA double-strand breaks.

-

Induction of Replication Stress: In some contexts, the inhibition of CHK1 can lead to an increase in replication stress, characterized by the accumulation of stalled replication forks and the formation of ssDNA. This can further exacerbate DNA damage.

Quantitative Data

| Inhibitor | CHK1 IC50 | CHK2 IC50 | Notes |

| V158411 | 3.5 nM | - | Potent and specific CHK1 inhibitor. |

| GNE-783 | 1.1 nM | 444 nM | Highly selective for CHK1 over CHK2. |

| AZD7762 | 5 nM | 5 nM | Potent inhibitor of both CHK1 and CHK2. |

| CEP-3891 | 4 nM | - | Potent CHK1 inhibitor. |

| CHIR-124 | 0.3 nM | 700 nM | Highly potent and selective for CHK1. |

Data compiled from publicly available sources.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved, the following diagrams have been generated using the DOT language.

CHK1 Signaling Pathway in DNA Damage Response

Caption: The CHK1 signaling pathway in response to DNA damage.

Experimental Workflow: Assessing the Effect of CHK1-IN-7 on Cell Cycle Progression

Caption: A typical workflow for analyzing cell cycle effects.

Experimental Protocols

While specific protocols for CHK1-IN-7 are not publicly detailed, the following are generalized methodologies for key experiments used to characterize CHK1 inhibitors.

CHK1 Kinase Assay (In Vitro)

Objective: To determine the direct inhibitory effect of CHK1-IN-7 on CHK1 kinase activity.

Materials:

-

Recombinant human CHK1 enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

CHK1 substrate (e.g., CHKtide peptide)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

CHK1-IN-7 at various concentrations

-

96-well plates

-

Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CHK1 substrate, and CHK1-IN-7 at desired concentrations in a 96-well plate.

-

Initiate the reaction by adding recombinant CHK1 enzyme.

-

Start the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding phosphoric acid for radiolabeled assay or according to the ADP-Glo™ protocol).

-

Quantify the phosphorylation of the substrate. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence, which is proportional to ADP produced.

-

Calculate the percentage of inhibition at each concentration of CHK1-IN-7 and determine the IC50 value.

Western Blot Analysis for Phospho-CHK1 and γH2AX

Objective: To assess the cellular activity of CHK1-IN-7 by measuring the phosphorylation status of CHK1 and the level of a DNA damage marker (γH2AX).

Materials:

-

Cancer cell lines (e.g., prostate or breast cancer cells)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., Gemcitabine)

-

CHK1-IN-7

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1, anti-γH2AX (phospho-H2A.X Ser139), anti-β-actin (loading control)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a DNA damaging agent for a specified time to induce CHK1 phosphorylation.

-

Add CHK1-IN-7 at various concentrations and incubate for the desired duration.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of CHK1-IN-7 on CHK1 phosphorylation and γH2AX levels.

Immunofluorescence for RAD51 Foci Formation

Objective: To visualize and quantify the effect of CHK1-IN-7 on the formation of RAD51 foci, a hallmark of active homologous recombination.

Materials:

-

Cancer cell lines cultured on coverslips

-

DNA damaging agent (e.g., Mitomycin C or Olaparib)

-

CHK1-IN-7

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-RAD51

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to attach.

-

Treat cells with a DNA damaging agent to induce RAD51 foci formation.

-

Co-treat with CHK1-IN-7 or vehicle control.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-RAD51 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Capture images and quantify the number of RAD51 foci per nucleus in multiple fields of view.

Conclusion

CHK1-IN-7 is a potent tool for researchers studying the DNA damage response and a promising candidate for further preclinical and clinical development as a chemosensitizing agent. Its ability to dismantle the DNA damage-induced cell cycle checkpoints and impair homologous recombination repair makes it a powerful modulator of cellular responses to genotoxic stress. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the in-depth investigation of CHK1-IN-7 and other CHK1 inhibitors in the context of cancer therapy. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted approach.

References

An In-Depth Technical Guide: Exploring the Synthetic Lethality of CHK1 and PARP Inhibitors

Abstract: The combination of Poly(ADP-ribose) polymerase (PARP) inhibitors and Checkpoint kinase 1 (CHK1) inhibitors represents a promising therapeutic strategy in oncology, leveraging the principle of synthetic lethality. PARP inhibitors are highly effective in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. However, both intrinsic and acquired resistance, often through the restoration of HR or stabilization of replication forks, limit their efficacy. CHK1 is a critical kinase in the DNA damage response (DDR), responsible for cell cycle arrest and the stabilization of replication forks, particularly in response to the replication stress induced by PARP inhibition. This guide details the mechanism of synthetic lethality between CHK1 and PARP inhibitors, presents key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

The Core Concept: Synthetic Lethality

Synthetic lethality is a phenomenon where the co-occurrence of two genetic events or therapeutic interventions results in cell death, while either event alone is viable. In the context of cancer therapy, this strategy aims to exploit tumor-specific vulnerabilities, such as defects in DNA repair pathways.

The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, unrepaired SSBs accumulate and can collapse replication forks, leading to the formation of highly toxic DNA double-strand breaks (DSBs).[1][2] In cells with a functional homologous recombination (HR) repair pathway, these DSBs can be repaired efficiently. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1 or BRCA2 mutations, PARP inhibition leads to genomic instability and cell death.[1][3]

The Role of CHK1 in the DNA Damage Response

Checkpoint kinase 1 (CHK1) is a pivotal serine/threonine kinase that coordinates the cellular response to DNA damage and replication stress.[4][5][6] Activated primarily by the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to stalled replication forks, CHK1 orchestrates cell cycle arrest in the S and G2 phases.[2][4][7] This pause allows time for DNA repair.[4] Furthermore, CHK1 plays a direct role in stabilizing replication forks and facilitating HR repair, making it a crucial survival factor for cancer cells experiencing high levels of endogenous or therapy-induced replication stress.[4][8]

Rationale for Combining PARP and CHK1 Inhibitors

The therapeutic strategy of combining PARP and CHK1 inhibitors is based on a powerful synthetic lethal interaction. PARP inhibition increases replication stress and the cell's reliance on the ATR-CHK1 pathway for survival and repair.[1][9] Consequently, inhibiting CHK1 in this context has a dual effect:

-

Abrogates Cell Cycle Checkpoints: It prevents the necessary cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe.[3]

-

Compromises DNA Repair and Fork Stability: CHK1 inhibition disrupts HR repair proficiency and destabilizes replication forks, exacerbating the DNA damage induced by PARP inhibitors.[4][8]

This combination is particularly effective in overcoming resistance to PARP inhibitors that arises from the restoration of HR or stabilization of replication forks.[4][8]

Signaling Pathways and Mechanisms of Action

The ATR-CHK1 Signaling Pathway

When PARP inhibition leads to stalled replication forks, stretches of single-stranded DNA (ssDNA) are generated. This ssDNA is coated by Replication Protein A (RPA), which recruits and activates the ATR kinase. ATR then phosphorylates and activates CHK1, initiating a downstream signaling cascade to arrest the cell cycle and stabilize the replication fork.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells [mdpi.com]

- 3. e-crt.org [e-crt.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CHEK1 - Wikipedia [en.wikipedia.org]

- 7. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. communities.springernature.com [communities.springernature.com]

Methodological & Application

Application Notes and Protocols for CHK1-IN-7 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] Upon DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest, which allows time for DNA repair, thereby maintaining genomic integrity.[2][3] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), reliance on the S and G2/M checkpoints, which are controlled by CHK1, is heightened for survival.[4][5] This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 can abrogate these checkpoints, leading to premature entry into mitosis with damaged DNA, a phenomenon known as mitotic catastrophe, and subsequent cell death.[6][7][8]

CHK1-IN-7 is a potent inhibitor of human CHK1. Its primary application in a research setting is to study the effects of CHK1 inhibition, often in combination with DNA-damaging agents like gemcitabine, to enhance their anti-tumor activity.[6][7][8] These notes provide detailed protocols for utilizing CHK1-IN-7 in various cell culture experiments to assess its efficacy and mechanism of action.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C₂₅H₂₃N₅O₂ |

| Molecular Weight | 425.48 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Note: It is recommended to prepare concentrated stock solutions in high-quality, anhydrous DMSO.

Data Presentation: Efficacy of CHK1 Inhibitors

While specific IC50 values for CHK1-IN-7 are not widely published, the following tables provide example data for other well-characterized CHK1 inhibitors to illustrate the expected potency and synergistic effects. Researchers should determine the specific IC50 and optimal concentrations for CHK1-IN-7 empirically in their cell lines of interest.

Table 1: Single-Agent Anti-proliferative Activity of CHK1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| PF-477736 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.84 | [4] |

| PF-477736 | Hs578T | Triple-Negative Breast Cancer | 0.33 | [4] |

| V158411 | MDA-MB-468 | Triple-Negative Breast Cancer | 0.12 | [9] |

| V158411 | SKBr3 | Breast Cancer (HER2+) | 0.15 | [9] |

| MU380 | PC3 | Prostate Cancer | Not specified | [7][8] |

| SCH900776 | PC3 | Prostate Cancer | Not specified | [7] |

Table 2: Potentiation of Gemcitabine Cytotoxicity by CHK1 Inhibitors

| Cell Line | Cancer Type | CHK1 Inhibitor | Gemcitabine IC50 (nM) | Gemcitabine + CHK1i IC50 (nM) | Fold Potentiation | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | UCN-01 (150 nM) | 20 | Not specified | Not specified | [10] |

| M6 | Triple-Negative Breast Cancer | UCN-01 (20 nM) | 3.9 | Not specified | Not specified | [10] |

| PC346C-DOC | Prostate Cancer | MU380 | Not specified | Not specified | Significant synergy observed | [7] |

| PC339-DOC | Prostate Cancer | MU380 | Not specified | Not specified | Significant synergy observed | [7] |

Signaling Pathways and Experimental Workflows

CHK1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway. Upon DNA damage, ATR kinase is activated and phosphorylates CHK1. Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, to induce cell cycle arrest.

Caption: CHK1 signaling pathway in response to DNA damage.

Experimental Workflow for Evaluating CHK1-IN-7

This diagram outlines a typical experimental workflow to assess the effects of CHK1-IN-7 as a single agent and in combination with a DNA-damaging agent.

Caption: Workflow for assessing CHK1-IN-7 efficacy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of CHK1-IN-7 on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest (e.g., prostate, breast)

-

Complete cell culture medium

-

CHK1-IN-7

-

DNA-damaging agent (e.g., Gemcitabine)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Treatment:

-

Prepare serial dilutions of CHK1-IN-7 and the DNA-damaging agent in culture medium.

-

For single-agent treatment, add 100 µL of the diluted CHK1-IN-7 to the respective wells.

-

For combination treatment, add 50 µL of diluted CHK1-IN-7 and 50 µL of the diluted DNA-damaging agent.

-

Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 values.

Western Blot for CHK1 Phosphorylation and DNA Damage Markers

This protocol is used to assess the inhibition of CHK1 activity and the induction of DNA damage.

Materials:

-

Cancer cell lines

-

6-well plates

-

CHK1-IN-7 and DNA-damaging agent

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-CHK1 (Ser345)

-

Rabbit anti-total CHK1

-

Rabbit anti-phospho-Histone H2A.X (γ-H2AX) (Ser139)

-

Rabbit anti-cleaved PARP

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with CHK1-IN-7, the DNA-damaging agent, or the combination for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-CHK1, 1:1000 dilution) overnight at 4°C.[11]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.[11]

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control. A decrease in the p-CHK1/total CHK1 ratio indicates inhibition of CHK1 activity. An increase in γ-H2AX and cleaved PARP indicates increased DNA damage and apoptosis, respectively.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of CHK1-IN-7 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well plates

-

CHK1-IN-7 and DNA-damaging agent

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with CHK1-IN-7, the DNA-damaging agent, or the combination for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases. Abrogation of the G2/M checkpoint by CHK1-IN-7 in the presence of a DNA-damaging agent will result in a decreased G2/M population and an increase in the sub-G1 population (indicative of apoptosis) compared to the DNA-damaging agent alone.[12]

Conclusion

CHK1-IN-7 is a valuable tool for investigating the role of CHK1 in cancer cell biology and for exploring its potential as a therapeutic agent, particularly in combination with genotoxic therapies. The protocols provided herein offer a framework for characterizing the cellular effects of CHK1-IN-7. It is crucial for researchers to empirically determine the optimal experimental conditions, including drug concentrations and incubation times, for their specific cell models.

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CHK1 inhibitor MU380 significantly increases the sensitivity of human docetaxel‐resistant prostate cancer cells to gemcitabine through the induction of mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The CHK1 inhibitor MU380 significantly increases the sensitivity of human docetaxel-resistant prostate cancer cells to gemcitabine through the induction of mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chk1 phosphorylated at serine345 is a predictor of early local recurrence and radio‐resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cross-species genomic and functional analyses identify a combination therapy using a CHK1 inhibitor and a ribonucleotide reductase inhibitor to treat triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

Determining the Optimal Concentration of CHK1-IN-7 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the optimal in vitro concentration of CHK1-IN-7, a potent inhibitor of Checkpoint Kinase 1 (CHK1). As CHK1 is a critical mediator of the DNA damage response (DDR), its inhibition is a promising strategy to sensitize cancer cells to DNA-damaging agents. CHK1-IN-7 has been shown to potentiate the anti-proliferative effects of chemotherapeutics like gemcitabine, often exhibiting synergy at concentrations that show no single-agent activity. This guide outlines a systematic approach, from initial range-finding to detailed mechanistic assays, to identify the most effective concentration of CHK1-IN-7 for your specific cancer cell line and experimental context. Detailed protocols for key assays, including cell viability, cell cycle analysis, apoptosis induction, and target engagement, are provided.

Introduction to CHK1-IN-7 and its Mechanism of Action

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1][2][3] Upon DNA damage or replication stress, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[2][3] Activated CHK1 then phosphorylates a variety of downstream targets, including the Cdc25 family of phosphatases, to induce cell cycle arrest, providing time for DNA repair.[3][4] Many cancer cells have defects in the G1 checkpoint, making them highly reliant on the S and G2 checkpoints, which are controlled by CHK1, for survival.[5]

CHK1 inhibitors, such as CHK1-IN-7, capitalize on this dependency. By inhibiting CHK1, these compounds abrogate the S and G2 checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[4][5] CHK1-IN-7 is particularly effective when used in combination with DNA-damaging agents like gemcitabine, which cause replication stress and activate the ATR-CHK1 pathway.[1][6]

CHK1 Signaling Pathway

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Inducing Mitotic Catastrophe in Cancer Cell Lines Using CHK1-IN-7

Audience: Researchers, scientists, and drug development professionals.

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, CHK1 is activated by Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3][4] Activated CHK1 then phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair.[5] Many cancer cells, particularly those with p53 mutations, are highly reliant on the CHK1-mediated G2/M checkpoint for survival in the presence of endogenous or therapy-induced DNA damage.[6] Inhibition of CHK1 in these cells abrogates this checkpoint, forcing them to enter mitosis with damaged DNA, which ultimately leads to a form of cell death known as mitotic catastrophe.[5][7][8]

Mitotic catastrophe is characterized by aberrant mitotic events, including premature chromosome condensation, multipolar spindles, and the formation of micronuclei, leading to aneuploidy and subsequent cell death.[5][7][9] CHK1-IN-7 is a potent and selective inhibitor of CHK1. These application notes provide detailed protocols for utilizing CHK1-IN-7 to induce mitotic catastrophe in cancer cell lines, along with methods for quantifying its effects.

Data Presentation

Table 1: In Vitro Efficacy of CHK1 Inhibitors in Human Cancer Cell Lines

| Cell Line | Cancer Type | CHK1 Inhibitor | IC50/GI50 (µM) | Exposure Time (h) | Reference |

| HT29 | Colon Carcinoma | V158411 | 0.80 (γH2AX EC50) | Not Specified | [10] |

| U2OS | Osteosarcoma | V158411 | 0.64 (γH2AX EC50) | Not Specified | [10] |

| HT29 | Colon Carcinoma | PF-477736 | ~0.4 (in combination) | 72 | [11] |

| HeLa | Cervical Cancer | PF-00477736 | Not Specified | Not Specified | [12] |

| A549 | Lung Carcinoma | PF-477736 | Not Specified | Not Specified | [13] |

| U2OS | Osteosarcoma | PF-477736 | Not Specified | Not Specified | [13] |

| HT29 | Colon Carcinoma | AZD7762 | ~0.1 (in combination) | 72 | [11] |

| HCT116 | Colorectal Carcinoma | KU60019 (ATM inhibitor) | ~10 | 48 | [14] |

| HCT116 | Colorectal Carcinoma | LY2606368 (CHK1i) | ~0.03 | 48 | [14] |

| DLD-1 | Colorectal Carcinoma | KU60019 (ATM inhibitor) | ~10 | 48 | [14] |

| DLD-1 | Colorectal Carcinoma | LY2606368 (CHK1i) | ~0.03 | 48 | [14] |

| HT29 | Colorectal Carcinoma | KU60019 (ATM inhibitor) | ~10 | 48 | [14] |

| HT29 | Colorectal Carcinoma | LY2606368 (CHK1i) | ~0.03 | 48 | [14] |

Note: Data for CHK1-IN-7 is limited in publicly available literature. The provided data for other CHK1 inhibitors can be used as a starting point for determining optimal concentrations of CHK1-IN-7. It is recommended to perform a dose-response curve to determine the IC50 for CHK1-IN-7 in the cell line of interest.

Signaling Pathways and Experimental Workflows

CHK1 Signaling Pathway in DNA Damage Response

Caption: CHK1 signaling pathway in response to DNA damage and its inhibition by CHK1-IN-7.

Experimental Workflow for Inducing and Analyzing Mitotic Catastrophe

Caption: General experimental workflow for studying CHK1-IN-7-induced mitotic catastrophe.

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1 Assay)

This protocol is for determining the cytotoxic effects of CHK1-IN-7 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, U2OS, HT29)

-

Complete growth medium

-

96-well plates

-

CHK1-IN-7 (dissolved in DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of CHK1-IN-7 in complete growth medium. A suggested starting range is 0.01 to 10 µM. Include a DMSO vehicle control.

-

Remove the medium from the wells and add 100 µL of the CHK1-IN-7 dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in the CHK1 pathway and mitosis.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CHK1 (Ser345), anti-CHK1, anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.